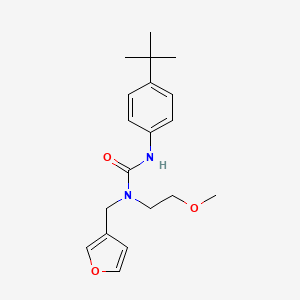
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Target of Action
The primary targets of indole derivatives, such as 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, are often various receptors in the human body . These compounds bind with high affinity to these receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde with its targets often results in changes at the molecular level. For instance, some indole derivatives act as receptor agonists, stimulating the production of certain substances, such as interleukin-22 .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can influence the production of certain substances in the body, such as interleukin-22, which facilitates mucosal reactivity . They can also participate in reactions at the benzylic position, typically via an SN1 pathway, through the resonance-stabilized carbocation .
Result of Action
The molecular and cellular effects of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde’s action can vary depending on the specific targets and pathways it affects. For instance, if it acts as a receptor agonist, it could stimulate the production of certain substances, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde. For example, the compound’s synthesis can be influenced by factors such as the presence of solvents and the energy required for the purification of intermediates . Additionally, the compound’s repellent quality can be assessed in relation to arthropods .
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde involves several steps, starting from commercially available starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Multicomponent Reactions: This compound is also used in multicomponent reactions to form complex molecules, which are valuable in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A simpler derivative with similar reactivity but lacking the tert-butyl and ethyl substituents.
2-tert-butyl-1H-indole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-ethyl-1H-indole-3-carbaldehyde: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
The unique combination of tert-butyl and ethyl groups in this compound provides distinct steric and electronic effects, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUYKZVUHMQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2896487.png)


![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)
![N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide](/img/structure/B2896492.png)

![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-butoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)



![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)


